N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide
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Description
“N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide” is a complex organic compound. It contains a pyrazole group, which is a heterocyclic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with other organic compounds. Pyrazoles can be synthesized by the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The compound contains a pyrazole group attached to a pyrimidine ring, which is then connected to a phenylbutanamide group. The pyrazole group is a five-membered ring with two nitrogen atoms, and the pyrimidine is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, can undergo a variety of chemical reactions. For example, the amine group can participate in condensation reactions, and the pyrazole group can undergo various substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the amine group could make the compound basic, and the presence of the carbonyl group could make it polar .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-16-13-17(2)27(26-16)20-14-19(24-15-25-20)22-11-12-23-21(28)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,13-15H,6,9-12H2,1-2H3,(H,23,28)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCODAQFRGMLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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